molecular formula C18H18F3NO3 B8344905 1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene

1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene

Cat. No.: B8344905
M. Wt: 353.3 g/mol
InChI Key: USJOSDCGXQVLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C18H18F3NO3 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18F3NO3

Molecular Weight

353.3 g/mol

IUPAC Name

1-tert-butyl-4-nitro-2-phenylmethoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C18H18F3NO3/c1-17(2,3)14-9-13(18(19,20)21)15(22(23)24)10-16(14)25-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

USJOSDCGXQVLHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-tert-butyl-2-(benzyloxy)-5-bromo-4-nitrobenzene (913 mg, 2.5 mmol), KF (291 mg, 5 mmol), KBr (595 mg, 5 mmol), CuI (570 mg, 3 mmol), methyl chlorodifluoroacetate (1.6 mL, 15 mmol) and DMF (5 mL) was stirred at 125° C. in a sealed tube overnight, cooled to room temperature, diluted with water and extracted three times with EtOAc. The combined organic layers were washed with brine and dried over anhydrous MgSO4. After removal of the solvent, the residue was purified by column chromatography (0-5% EtOAc-Hexane) to yield 1-tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene (591 mg, 67%). 1H NMR (400 MHz, CDCl3) 7.66 (s, 1H), 7.37 (m, 5H), 7.19 (s, 1H), 5.21 (s, 2H), 1.32 (s, 9H).
Quantity
913 mg
Type
reactant
Reaction Step One
Name
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
570 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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